molecular formula C24H22ClN3O2S B2737015 2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 865612-48-2

2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2737015
CAS No.: 865612-48-2
M. Wt: 451.97
InChI Key: KYHVYOKESJGXAT-UHFFFAOYSA-N
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Description

2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O2S and its molecular weight is 451.97. The purity is usually 95%.
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Biological Activity

2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H22ClN3O2S
  • Molecular Weight : 452.0 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dihydropyridine core is known for its role in modulating calcium channels, which can influence vascular tone and neurotransmission.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound show significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing inhibition percentages comparable to standard antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .

Study on Antioxidant Properties

A study focused on the synthesis of dihydropyrimidinones revealed that these compounds possess notable antioxidant activity. The synthesized derivatives were shown to effectively reduce oxidative stress markers in cellular models, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Evaluation of Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of synthesized compounds similar to the target molecule. Results indicated that at a concentration of 400 µM/ml, several derivatives exhibited over 70% inhibition against E. coli and Pseudomonas aeruginosa, highlighting their potential as alternative antimicrobial agents .

Data Summary

Biological ActivityTarget OrganismInhibition (% at 400 µM/ml)
AntibacterialStaphylococcus aureus53.8 - 58.9
AntibacterialEscherichia coli72.4 - 78.4
AChE InhibitionHuman AChESignificant inhibition observed

Properties

IUPAC Name

2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-14-4-10-19(11-5-14)28-21(30)13-31-24-20(12-26)23(17-6-8-18(25)9-7-17)22(16(3)29)15(2)27-24/h4-11,23,27H,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVYOKESJGXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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